molecular formula C9H9ClF3N B14050863 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline CAS No. 156639-45-1

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline

Cat. No.: B14050863
CAS No.: 156639-45-1
M. Wt: 223.62 g/mol
InChI Key: VKONGLIVGPUAJO-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9ClF3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the aniline nitrogen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of drugs with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and dimethyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)aniline
  • 2-Chloro-N,N-dimethylaniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethyl group provides increased stability and resistance to metabolic degradation, while the dimethyl groups enhance its solubility and reactivity .

Properties

CAS No.

156639-45-1

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9ClF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3

InChI Key

VKONGLIVGPUAJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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